8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
Molecular Formula: C₁₃H₁₅F₃N₂O₂ CAS No.: 942474-71-7 Molecular Weight: 288.27 g/mol
This compound features a spirocyclic architecture with a 1,4-dioxa-8-azaspiro[4.5]decane core and a 5-(trifluoromethyl)pyridin-2-yl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
8-[5-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-1-2-11(17-9-10)18-5-3-12(4-6-18)19-7-8-20-12/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZGINKRRDSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163460 | |
| Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-71-7 | |
| Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with a suitable spirocyclic precursor. The process relies on the following key steps:
-
- The pyridine derivative (e.g., 5-(trifluoromethyl)pyridine-2-amine) provides the trifluoromethyl-substituted aromatic core.
- A spirocyclic precursor , such as 1,4-dioxa-8-azaspiro[4.5]decane, introduces the spirocyclic framework containing oxygen and nitrogen atoms.
-
- Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and facilitate the reaction.
-
- Transition metal catalysts, such as palladium or copper complexes, are often employed to promote bond formation and ensure high yields.
-
- The reaction is typically conducted under mild conditions at room temperature or slightly elevated temperatures to preserve the integrity of sensitive functional groups.
Step-by-Step Synthesis
Formation of the Pyridine Intermediate
The starting material, 5-(trifluoromethyl)pyridine-2-amine , can be synthesized or purchased commercially. This compound serves as the key building block for introducing the trifluoromethyl group into the final structure.
Spirocyclization Reaction
The spirocyclic framework is formed through a reaction between the pyridine intermediate and a spirocyclic precursor, such as 1,4-dioxa-8-azaspiro[4.5]decane :
Reaction Scheme:
$$
\text{5-(Trifluoromethyl)pyridine-2-amine} + \text{1,4-Dioxa-8-azaspiro[4.5]decane} \xrightarrow{\text{Catalyst}} \text{Final Compound}
$$
Key Parameters:
- Catalyst : Palladium or copper complexes
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : Room temperature to 50°C
- Time : Typically 12–24 hours
Purification
After completion of the reaction, the product is purified using:
- Column Chromatography : Silica gel is commonly used as the stationary phase.
- Recrystallization : To obtain high-purity crystals of the desired compound.
Data Table: Key Reaction Components and Conditions
| Step | Reactant/Precursor | Catalyst/Condition | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Pyridine Intermediate | 5-(Trifluoromethyl)pyridine-2-amine | N/A | N/A | N/A | N/A |
| Spirocyclization | 1,4-Dioxa-8-azaspiro[4.5]decane | Palladium/Copper Complex | DCM or THF | RT–50°C | 12–24 h |
| Purification | Crude reaction mixture | Column Chromatography | N/A | N/A | N/A |
Challenges and Optimization Strategies
Challenges
Reactivity of Trifluoromethyl Group :
- The electron-withdrawing nature of the trifluoromethyl group can reduce reactivity in certain conditions.
-
- Achieving high yields in spirocyclization requires precise control over reaction conditions.
Optimization Strategies
- Use of optimized catalysts (e.g., palladium complexes with tailored ligands) to enhance reactivity.
- Employing high-purity solvents to minimize side reactions.
- Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler spirocyclic compounds .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
Receptor Ligand Activity
Research has shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant affinity for sigma receptors, particularly σ1 and σ2 receptors. For instance, a study reported that a related compound demonstrated high selectivity for σ1 receptors with a binding affinity (K(i)) of 5.4 ± 0.4 nM, indicating potential utility in neurological research and drug development targeting these receptors .
Radiolabeling for Imaging
The compound has been utilized in radiolabeling studies for positron emission tomography (PET). A derivative was successfully labeled with fluorine-18 using an automated synthesis module, achieving high radiochemical purity (>95%) and specific activity suitable for in vivo imaging studies . This application is crucial for tracing biological pathways and understanding receptor interactions in real-time.
Pharmacological Studies
The pharmacological profile of this compound suggests it may serve as a lead structure for developing new therapeutics targeting neurodegenerative diseases or psychiatric disorders. Its unique trifluoromethyl group may enhance metabolic stability and bioavailability .
Case Studies
Several studies have highlighted the effectiveness of compounds similar to 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique chemical behavior, enabling it to interact with multiple targets simultaneously .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
A. Receptor Binding and Selectivity :
- The target compound’s -CF₃ group at pyridine C5 optimizes σ1 receptor binding (Ki = 5.4 nM), while the C3-substituted analog (CAS 801306-54-7) shows reduced affinity due to steric hindrance .
- Replacement of oxygen with sulfur (1-thia analog) lowers antimicrobial potency, likely due to altered electronic properties .
B. Metabolic Stability :
- The -CF₃ group in the target compound reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., 8-phenyl derivatives) .
- Halogenated analogs (e.g., bromo/fluoro) exhibit improved in vivo stability but may face toxicity risks .
C. Solubility and Permeability :
- Methoxy-substituted derivatives (e.g., 8-(3-Methoxy-5-(trifluoromethyl)phenyl)-...) show higher aqueous solubility (logP ~2.1) vs. the target compound (logP ~2.8) .
- Crystallinity impacts solubility; amorphous forms of halogenated analogs demonstrate 3–5× higher solubility than crystalline forms .
Research Challenges and Contradictions
- Bioactivity Discrepancies : Variability in σ1 receptor binding data across studies (e.g., IC₅₀ ranges from 5–50 nM) may arise from assay conditions (pH, co-solvents) .
- Solubility Data: Conflicting reports on polar vs. non-polar solvent solubility resolved by standardizing protocols (shake-flask + HPLC) .
Biological Activity
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections delve into its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C₁₃H₁₅F₃N₂O₂
- Molecular Weight : 288.27 g/mol
- CAS Number : 942474-71-7
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-(trifluoromethyl)pyridine-2-amine and a suitable spirocyclic precursor.
- Reaction Conditions : Commonly conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran, often employing catalysts such as palladium or copper complexes to facilitate the reaction .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, allowing modulation of biological pathways effectively .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in activated immune cells, indicating its potential application in treating inflammatory diseases .
Case Studies
Comparative Analysis
The unique structure of this compound allows for comparison with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane | Similar spirocyclic structure with chlorine substituent | Moderate antimicrobial activity |
| 8-(5-(trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | Structural analog with variations in spirocyclic framework | Enhanced anti-inflammatory effects |
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Synthesize derivatives with variations at the pyridine (e.g., -CF₃ vs. -OCF₃) and spirocyclic moieties (e.g., dioxane vs. dithiolane). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate analysis (PCA or PLS) to identify critical substituents. For example, replacing -CF₃ with -NO₂ in analogs reduced potency by 50% in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
